molecular formula C21H17ClF3N3OS B2818979 6-CHLORO-3-(THIOMORPHOLINE-4-CARBONYL)-N-[3-(TRIFLUOROMETHYL)PHENYL]QUINOLIN-4-AMINE CAS No. 1359401-41-4

6-CHLORO-3-(THIOMORPHOLINE-4-CARBONYL)-N-[3-(TRIFLUOROMETHYL)PHENYL]QUINOLIN-4-AMINE

Cat. No.: B2818979
CAS No.: 1359401-41-4
M. Wt: 451.89
InChI Key: SQLPOFNRVFHLGB-UHFFFAOYSA-N
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Description

6-CHLORO-3-(THIOMORPHOLINE-4-CARBONYL)-N-[3-(TRIFLUOROMETHYL)PHENYL]QUINOLIN-4-AMINE is a complex organic compound that belongs to the class of quinoline derivatives This compound is characterized by the presence of a quinoline core, a trifluoromethyl group, and a thiomorpholino moiety

Mechanism of Action

Target of Action

Related compounds have been shown to have analgesic properties , suggesting that this compound may interact with pain receptors or pathways.

Mode of Action

It’s worth noting that similar compounds have been shown to have analgesic effects . These compounds likely interact with their targets, leading to changes in cellular signaling and response to pain stimuli.

Biochemical Pathways

Given the analgesic properties of related compounds , it is plausible that this compound may affect pain signaling pathways.

Result of Action

Related compounds have been shown to have analgesic effects , suggesting that this compound may also have a role in pain relief.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-CHLORO-3-(THIOMORPHOLINE-4-CARBONYL)-N-[3-(TRIFLUOROMETHYL)PHENYL]QUINOLIN-4-AMINE typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Quinoline Core: The quinoline core can be synthesized through a cyclization reaction involving aniline derivatives and β-ketoesters under acidic conditions.

    Introduction of the Trifluoromethyl Group: The trifluoromethyl group is introduced via a nucleophilic substitution reaction using trifluoromethylating agents such as trifluoromethyl iodide.

    Attachment of the Thiomorpholino Moiety: The thiomorpholino group is attached through a nucleophilic substitution reaction involving thiomorpholine and a suitable leaving group on the quinoline core.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This includes the use of advanced catalysts, optimized reaction conditions, and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

6-CHLORO-3-(THIOMORPHOLINE-4-CARBONYL)-N-[3-(TRIFLUOROMETHYL)PHENYL]QUINOLIN-4-AMINE undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chloro and amino positions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Nucleophiles such as thiols, amines, or alkoxides in polar aprotic solvents.

Major Products Formed

    Oxidation: Formation of quinoline N-oxide derivatives.

    Reduction: Formation of reduced quinoline derivatives.

    Substitution: Formation of substituted quinoline derivatives with various functional groups.

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a building block for the synthesis of more complex molecules

Biology

In biological research, 6-CHLORO-3-(THIOMORPHOLINE-4-CARBONYL)-N-[3-(TRIFLUOROMETHYL)PHENYL]QUINOLIN-4-AMINE is studied for its potential as a bioactive molecule. It has shown promise in preliminary studies as an inhibitor of certain enzymes and receptors.

Medicine

In medicinal chemistry, this compound is investigated for its potential therapeutic applications. It has been explored as a candidate for the development of new drugs targeting specific diseases, including cancer and infectious diseases.

Industry

In the industrial sector, this compound is used in the development of advanced materials. Its unique chemical properties make it suitable for applications in the production of polymers, coatings, and other specialty chemicals.

Comparison with Similar Compounds

Similar Compounds

    4-Chloro-3-(trifluoromethyl)aniline: A simpler analog with similar functional groups but lacking the quinoline core.

    Quinoline-3-carboxylic acid: A quinoline derivative with different substituents.

    Thiomorpholine: A simpler analog containing the thiomorpholino moiety.

Uniqueness

The uniqueness of 6-CHLORO-3-(THIOMORPHOLINE-4-CARBONYL)-N-[3-(TRIFLUOROMETHYL)PHENYL]QUINOLIN-4-AMINE lies in its combination of functional groups, which confer distinct chemical and biological properties. This makes it a versatile compound for various applications in scientific research and industry.

Properties

IUPAC Name

[6-chloro-4-[3-(trifluoromethyl)anilino]quinolin-3-yl]-thiomorpholin-4-ylmethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H17ClF3N3OS/c22-14-4-5-18-16(11-14)19(27-15-3-1-2-13(10-15)21(23,24)25)17(12-26-18)20(29)28-6-8-30-9-7-28/h1-5,10-12H,6-9H2,(H,26,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SQLPOFNRVFHLGB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CSCCN1C(=O)C2=CN=C3C=CC(=CC3=C2NC4=CC=CC(=C4)C(F)(F)F)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H17ClF3N3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

451.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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